![molecular formula C21H20F3N3O3S B2668929 3-amino-N-cyclopropyl-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 924832-28-0](/img/structure/B2668929.png)

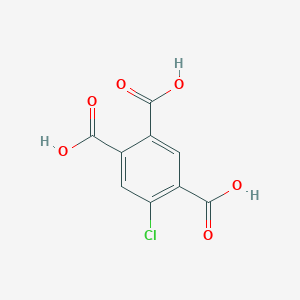

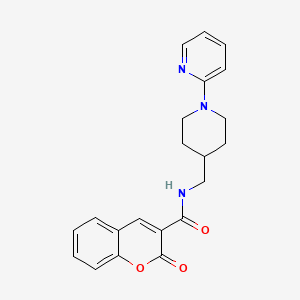

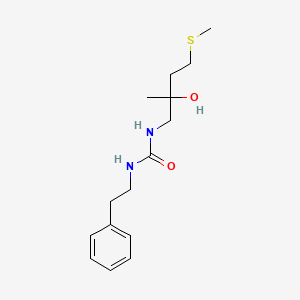

3-amino-N-cyclopropyl-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-amino-N-cyclopropyl-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide” is a chemical compound with a molecular formula of 369 .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be involved in the synthesis of the compound, as it involves the use of organoboron reagents .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

- Synthesis and Antiproliferative Activity: A study by van Rensburg et al. (2017) explored the synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, which are a known class of antiproliferative compounds with activity against the phospholipase C enzyme. The study indicated that modification at certain positions in the molecule can enhance its activity (van Rensburg et al., 2017).

Chemical Synthesis and Modifications

- Synthesis of Pyridothienopyrimidines: Hussein et al. (2000) conducted a study on the synthesis of various pyridothienopyrimidines, pyridothienotriazines, and pyridothienotriazepines, which are related to the chemical structure of interest (Hussein et al., 2000).

- New Synthetic Approaches: El-Meligie et al. (2020) explored new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, demonstrating the versatility of these compounds in chemical synthesis (El-Meligie et al., 2020).

Biological Activity

- Anticonvulsant Enaminones: The study of the crystal structures of three anticonvulsant enaminones, closely related to the compound of interest, was carried out by Kubicki et al. (2000). This research provides insights into the structural aspects of similar compounds (Kubicki et al., 2000).

- Amplifiers of Phleomycin: Brown and Cowden (1982) reported on the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate to produce pyridinylpyrimidines that act as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).

Molecular Structure and Synthesis

- Molecular Structure Analysis: Dyachenko et al. (2019) developed a new method for the synthesis of functionalized thieno[2,3-b]pyridines, providing insights into the molecular structure of these compounds through X-ray structural analysis (Dyachenko et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-N-cyclopropyl-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O3S/c1-29-14-6-3-10(8-15(14)30-2)7-12-9-13(21(22,23)24)16-17(25)18(31-20(16)27-12)19(28)26-11-4-5-11/h3,6,8-9,11H,4-5,7,25H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXPIZZXRYSSLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=CC(=C3C(=C(SC3=N2)C(=O)NC4CC4)N)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[(1R,3S)-3-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B2668852.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2668858.png)

![2-Chloro-N-[(3,3-dimethyl-2-oxo-1H-indol-5-yl)methyl]propanamide](/img/structure/B2668868.png)